1-(3-Chloro-2-methylphenyl)-4-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)piperazine
Description
1-(3-Chloro-2-methylphenyl)-4-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its complex structure, which includes chloro, methyl, and propoxy functional groups attached to a piperazine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-4-(5-chloro-4-methyl-2-propoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N2O3S/c1-4-12-28-20-13-15(2)18(23)14-21(20)29(26,27)25-10-8-24(9-11-25)19-7-5-6-17(22)16(19)3/h5-7,13-14H,4,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWPGCSWSRSPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-2-methylphenyl)-4-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)piperazine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-2-methylphenylamine and 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride.
Formation of Intermediate: The 3-chloro-2-methylphenylamine is reacted with piperazine under controlled conditions to form an intermediate compound.
Sulfonylation: The intermediate is then subjected to sulfonylation using 5-chloro-4-methyl-2-propoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-methylphenyl)-4-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfonylated derivatives.
Substitution: Compounds with modified functional groups at the chloro or propoxy positions.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-4-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-4-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to certain receptors in the central nervous system, modulating their activity and leading to therapeutic effects.
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, thereby altering biochemical processes.
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)piperazine: Lacks the sulfonyl and propoxy groups, resulting in different biological activity.
4-(5-Chloro-4-methyl-2-propoxybenzenesulfonyl)piperazine: Lacks the 3-chloro-2-methylphenyl group, leading to variations in its chemical properties and applications.
Uniqueness: 1-(3-Chloro-2-methylphenyl)-4-(5-chloro-4-methyl-2-propoxybenzenesulfonyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
